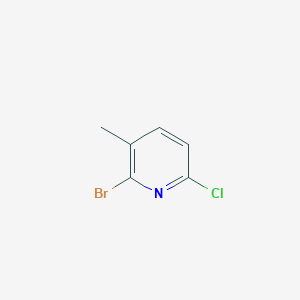

2-Bromo-6-chloro-3-methylpyridine

Description

BenchChem offers high-quality 2-Bromo-6-chloro-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUAZVCUPGVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697210 | |

| Record name | 2-Bromo-6-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867377-03-5 | |

| Record name | 2-Bromo-6-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-6-chloro-3-methylpyridine

Executive Summary

This guide details the high-fidelity synthesis of 2-Bromo-6-chloro-3-methylpyridine , a critical heterocyclic scaffold used in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and advanced agrochemicals.

The synthesis of this molecule presents a specific regiochemical challenge: differentiating the 2- and 6-positions on the pyridine ring. The presence of the 3-methyl group creates a steric and electronic asymmetry that must be exploited to ensure the bromine atom is installed adjacent to the methyl group (C2), while the chlorine atom is installed at the less hindered C6 position.

This document outlines two distinct synthetic pathways:

-

The N-Oxide Activation Route (Recommended for Scale-up): A robust, two-step protocol utilizing N-oxide chemistry to direct chlorination.

-

The Cryogenic Lithiation Route (High Precision): A kinetic control method using Lithium-Halogen Exchange (Li/X) for maximizing isomeric purity.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary failure mode in synthesizing this target is the formation of its constitutional isomer: 2-chloro-6-bromo-3-methylpyridine . Standard electrophilic aromatic substitution (SEAr) is ineffective here because the pyridine nitrogen deactivates the ring, and the directing effects of the halogens are competing.

To achieve the specific 2-Br, 6-Cl pattern, we must anchor the C2-Bromine first or exploit the steric difference between C2 (hindered by C3-Me) and C6 (unhindered).

Retrosynthetic Pathway

The most reliable disconnection relies on the Meisenheimer-type activation of a pyridine N-oxide. By starting with commercially available 2-bromo-3-methylpyridine , the C2 position is already established. The task reduces to selectively chlorinating C6.

Figure 1: Retrosynthetic logic prioritizing the pre-installation of the C2-Bromine atom to avoid isomer scrambling.

Part 2: Primary Protocol – The N-Oxide Activation Route

This route is preferred for batches exceeding 10g due to its operational simplicity and avoidance of cryogenic conditions.

Phase 1: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack at C6.

Reagents:

-

Substrate: 2-Bromo-3-methylpyridine (1.0 eq)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 eq) or Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride (TFAA).

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Dissolve 2-bromo-3-methylpyridine in DCM (0.5 M concentration).

-

Cool the solution to 0°C.

-

Add mCPBA portion-wise over 30 minutes. Note: Exothermic reaction.

-

Allow to warm to room temperature (25°C) and stir for 12–16 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide). Extract with DCM.

-

Validation: 1H NMR will show a characteristic downfield shift of the aromatic protons due to the positive charge on the nitrogen.

Phase 2: Regioselective Chlorination

Objective: Install chlorine at C6 via the Reissert-Henze mechanism.

Reagents:

-

Substrate: 2-Bromo-3-methylpyridine N-oxide (from Phase 1).

-

Reagent: Phosphorus Oxychloride (POCl₃, 5.0 eq).

-

Additives: Triethylamine (Et₃N, 1.0 eq) can buffer the system, though neat POCl₃ is standard.

Mechanism & Causality: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group (-OPOCl₂). Chloride anion then attacks the ring.

-

Why C6 over C4? While both C4 and C6 are activated, C6 is favored due to the concerted nature of the rearrangement in the transition state and the steric influence of the C3-methyl group blocking C2/C4 pathways slightly.

-

Why C6 over C2? C2 is already blocked by Bromine.

Protocol:

-

Place the N-oxide in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Add POCl₃ slowly at room temperature (solvent-free or in CHCl₃).

-

Heat to 80–90°C for 4–6 hours. Monitor by TLC (the product is less polar than the N-oxide).

-

Critical Safety Step: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the acid. The hydrolysis of excess POCl₃ is violent.

-

Neutralize with NaOH (aq) to pH 8–9.

-

Extract with Ethyl Acetate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Part 3: Secondary Protocol – Cryogenic Lithiation (High Precision)

This route utilizes Lithium-Halogen Exchange and is ideal when high isomeric purity is required and trace 4-chloro byproducts from the POCl₃ route are unacceptable.

Concept: In 2,6-dibromopyridines, Li-halogen exchange occurs preferentially at the less hindered bromine.

-

C2-Br: Flanked by C3-Methyl (Hindered).

-

C6-Br: Flanked by C5-H (Unhindered).

-

Result: Lithiation occurs almost exclusively at C6.

Workflow Diagram

Figure 2: Kinetic control pathway exploiting steric differentiation for regioselective lithiation.

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere.

-

Solvation: Dissolve 2,6-Dibromo-3-methylpyridine (Commercial CAS: 132606-40-7) in anhydrous THF.

-

Exchange: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (1.6M in hexanes, 1.05 eq) dropwise over 20 minutes.

-

Checkpoint: Stir for 30 minutes. The solution usually turns deep yellow/orange, indicating the formation of the lithiated species.

-

-

Quench: Dissolve Hexachloroethane (C₂Cl₆, 1.2 eq) in THF and add it to the cold mixture.

-

Alternative:N-Chlorosuccinimide (NCS) can be used, but C₂Cl₆ often gives cleaner results in lithiation quenches.

-

-

Completion: Allow to warm to room temperature over 2 hours.

-

Workup: Quench with NH₄Cl (sat. aq). Extract with diethyl ether.

Part 4: Analytical Data & Comparison

To ensure the correct isomer has been synthesized, compare the NMR shifts. The coupling constants (

| Feature | Target: 2-Bromo-6-chloro-3-methyl | Isomer: 2-Chloro-6-bromo-3-methyl |

| Precursor | 2-Bromo-3-methylpyridine | 2-Chloro-3-methylpyridine |

| C3-Methyl Shift | ||

| C4-H / C5-H Coupling | Ortho coupling ( | Ortho coupling ( |

| Carbon NMR (C2) | Shifted by Br (approx 140-145 ppm) | Shifted by Cl (approx 148-152 ppm) |

| Physical State | Low melting solid / Oil | Solid |

Self-Validating Check: In the 1H NMR of the target, the proton at C4 (adjacent to the methyl) will appear as a doublet (or doublet of quartets) around 7.4–7.5 ppm . The proton at C5 (adjacent to the Chlorine) will appear as a doublet around 7.2–7.3 ppm . If the Chlorine were at C2, the chemical environment of the methyl group would change slightly due to the different electronegativity of Cl vs Br, but 13C NMR is the definitive confirmation. The C-Cl carbon typically resonates downfield of the C-Br carbon.

References

-

Regioselective Metal-Halogen Exchange in Polyhalopyridines Source: MDPI / Molecules Context: Describes the preference for lithiation at the less sterically hindered position in 2,6-dibromopyridines (C6 vs C2). URL:[Link]

-

Synthesis of 2,6-Disubstituted Pyridines Source: Royal Society of Chemistry (Org. Biomol. Chem.) Context: Strategies for differentiating C2 and C6 halogens in pyridine nucleoside analogs. URL:[Link]

Sources

Strategic Scaffold Analysis: 2-Bromo-6-chloro-3-methylpyridine

Topic: 2-Bromo-6-chloro-3-methylpyridine IUPAC name and structure Content Type: Technical Whitepaper / Strategic Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract

In the landscape of heterocyclic drug discovery, 2-Bromo-6-chloro-3-methylpyridine represents a high-value "bifunctional linchpin." Its utility stems from the orthogonal reactivity of its halogen substituents—a labile C2-bromide and a more robust C6-chloride—augmented by a C3-methyl group that provides critical conformational control (atropisomerism potential) and lipophilicity modulation. This guide dissects its structural properties, chemoselective synthetic utility, and validated handling protocols.

I. Structural Identity & Physicochemical Profile[1][2][3]

The molecule is defined by a pyridine core substituted with a bromine at position 2, a methyl group at position 3, and a chlorine at position 6.[1][2][3] This specific substitution pattern creates a distinct electronic and steric environment ideal for sequential cross-coupling reactions.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Bromo-6-chloro-3-methylpyridine |

| Common Name | 6-Chloro-3-methyl-2-bromopyridine |

| CAS Registry Number | 867377-03-5 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| SMILES | CC1=C(N=C(C=C1)Cl)Br |

Key Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| Physical State | Solid (Crystalline) | Easy handling compared to liquid pyridines. |

| Melting Point | 45–50 °C | Low melting point requires cold storage to prevent caking. |

| LogP (Predicted) | ~2.9 | Moderate lipophilicity; good solubility in organic solvents (DCM, THF). |

| pKa (Conjugate Acid) | ~0.5 (Est.) | Highly electron-deficient ring; weak base. |

II. Chemoselectivity & Orthogonal Functionalization

The primary value of this scaffold lies in the reactivity hierarchy of its substituents. A medicinal chemist can exploit the difference between the C2-Br and C6-Cl bonds to install different pharmacophores sequentially.

Reactivity Logic

-

C2-Bromine (Primary Site): The C2 position is activated for oxidative addition by Palladium(0) due to the adjacent nitrogen (α-effect) and the weaker C-Br bond relative to C-Cl. However, the C3-methyl group introduces steric strain, which can retard coupling rates compared to non-methylated analogs, requiring optimized ligand choices (e.g., phosphines with smaller cone angles or Buchwald pre-catalysts).

-

C6-Chlorine (Secondary Site): The C6 position is less sterically hindered but possesses a stronger C-Cl bond. It typically remains inert during standard Suzuki-Miyaura couplings at the C2 position, allowing for a second functionalization step (e.g., SNAr or high-temperature Suzuki) later.

Visualization: Reactivity Pathway

The following diagram illustrates the sequential functionalization logic.

Caption: Sequential functionalization strategy exploiting the bond dissociation energy difference between C2-Br and C6-Cl.

III. Validated Experimental Protocol

Synthesis of 2-Bromo-6-chloro-3-methylpyridine (Sandmeyer Route)

While commercial availability is increasing, in-house synthesis ensures purity. The most reliable route is the Sandmeyer-type transformation of 2-amino-6-chloro-3-methylpyridine.

Reagents

-

Precursor: 2-Amino-6-chloro-3-methylpyridine (1.0 equiv)

-

Bromine Source: Copper(II) bromide (CuBr₂, 1.5 equiv)

-

Nitrite Source: tert-Butyl nitrite (t-BuONO, 1.5 equiv)

-

Solvent: Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend CuBr₂ (1.5 equiv) in anhydrous MeCN (0.5 M concentration relative to substrate).

-

Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the suspension at room temperature. The mixture will darken as NO species generate.

-

Addition: Dissolve 2-amino-6-chloro-3-methylpyridine in minimal MeCN and add dropwise to the reaction mixture over 30 minutes. Caution: Nitrogen gas evolution will occur.

-

Reaction: Heat the mixture to 60 °C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LCMS. The amine starting material (polar) should disappear, replaced by the less polar bromide product.

-

Workup:

-

Cool to room temperature.

-

Quench with 20% aqueous HCl (to break Cu-complexes) followed by extraction with Diethyl Ether or EtOAc.

-

Wash organic layer with saturated NaHCO₃ (neutralize acid) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Quality Control (Self-Validation)

-

¹H NMR (400 MHz, CDCl₃): Look for two aromatic doublets (coupling ~8 Hz) and a singlet methyl group. The absence of broad NH₂ protons (approx. 4–6 ppm) confirms conversion.

-

LCMS: Check for the characteristic mass split of Br/Cl isotopes.

-

M+ (⁷⁹Br/³⁵Cl): 205

-

M+2 (⁸¹Br/³⁵Cl & ⁷⁹Br/³⁷Cl): 207 (approx 4:3 ratio)

-

M+4 (⁸¹Br/³⁷Cl): 209

-

IV. Pharmaceutical Applications & Safety

Application Areas

-

Kinase Inhibitors: The pyridine ring mimics the adenine core of ATP. The C3-methyl group can induce atropisomerism when coupled to bulky aryls at C2, a strategy used to increase selectivity for specific kinase pockets.

-

Agrochemicals: Halogenated picolines are key intermediates for nicotinoid insecticides.

-

Fragment-Based Drug Design (FBDD): Used as a low-molecular-weight fragment to probe hydrophobic pockets (via the methyl group) while offering vectors for growth (via halogens).

Safety & Handling (MSDS Summary)

-

Hazards: Acute toxicity (Oral), Skin Irritant (H315), Eye Irritant (H319).[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Halopyridines can discolor (N-oxidation/photolysis) upon prolonged light exposure.

-

Disposal: Halogenated organic waste. Do not mix with acid waste streams to avoid potential HCN or NOx generation if residual nitrite is present.

References

-

PubChem. (2024).[1][2] Compound Summary: 2-Bromo-6-chloro-3-methylpyridine.[4] National Library of Medicine. Retrieved from [Link]

- Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of 2,3,4-Tribromopyridine. Tetrahedron. (Contextual reference for pyridine halogen reactivity).

Sources

Physical and Chemical Properties of 2-Bromo-6-chloro-3-methylpyridine

An In-Depth Technical Guide for Drug Discovery & Synthesis

Executive Summary

2-Bromo-6-chloro-3-methylpyridine (CAS: 867377-03-5) is a high-value heteroaromatic scaffold extensively utilized in medicinal chemistry.[1][2] Its structural uniqueness lies in its asymmetric di-halogenation , offering two distinct electrophilic sites (C2-Br and C6-Cl) with differentiated reactivity profiles. This "orthogonal reactivity" allows researchers to sequentially functionalize the pyridine ring, making it an ideal building block for complex pharmacophores, particularly kinase inhibitors (e.g., 5-azaindazoles) and liquid crystalline materials.

The presence of the C3-methyl group introduces a critical steric element that influences the regioselectivity of metal-catalyzed cross-couplings, requiring specific ligand choices to overcome steric hindrance at the C2 position.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and property-based drug design (PBDD).

| Property | Value / Description | Source/Notes |

| CAS Number | 867377-03-5 | Confirmed |

| IUPAC Name | 2-Bromo-6-chloro-3-methylpyridine | |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Appearance | Low-melting solid or colorless liquid | mp < 40°C (often semi-solid at RT) |

| Density | 1.624 ± 0.06 g/cm³ | High density due to Br/Cl content |

| Boiling Point | 220.6 ± 20.0 °C | At 760 mmHg |

| Flash Point | 87.2 ± 21.8 °C | Combustible |

| LogP (Predicted) | 3.21 ± 0.36 | Lipophilic; requires organic co-solvents |

| pKa (Conjugate Acid) | -2.62 ± 0.10 | Weakly basic N-atom due to halogen EWG |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |

Synthetic Accessibility & Manufacturing

The synthesis of 2-bromo-6-chloro-3-methylpyridine is typically achieved via Sandmeyer-type transformations starting from aminopyridine precursors. This method ensures high regiocontrol compared to direct halogenation.

Primary Synthetic Route (Sandmeyer Approach)

-

Precursor: 2-Amino-6-chloro-3-methylpyridine.

-

Diazotization: Reaction with sodium nitrite (

) in hydrobromic acid ( -

Substitution: In situ displacement of the diazonium salt by bromide (often using

as a catalyst).

Process Note: The C3-methyl group stabilizes the intermediate cation slightly more than in non-methylated analogs, but temperature control is critical to prevent phenol formation (hydrolysis).

Figure 1: Standard Sandmeyer synthesis pathway for high-purity isolation.

Reactivity & Functionalization Strategy

The core value of this scaffold is the Chemo- and Regioselectivity between the C2-Bromine and C6-Chlorine atoms.

4.1. The "Br > Cl" Rule & Steric Modulation

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C–Br bond is weaker (approx. 68 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol), making C2 the preferred site for oxidative addition.

-

Challenge: The C3-Methyl group creates steric bulk around the C2-Br bond.

-

Solution: Use phosphine ligands with smaller cone angles or flexible biaryl ligands (e.g., SPhos, XPhos) that facilitate oxidative addition despite the steric hindrance.

-

Outcome: Selective functionalization at C2 leaves the C6-Cl intact for a second reaction step.

4.2. Nucleophilic Aromatic Substitution (S

Ar)

Both halogens are activated by the pyridine nitrogen. However, the C6 position is less sterically hindered than C2.

-

Hard Nucleophiles (Alkoxides/Amines): May show competitive substitution at C6 if the C2 reaction is slow due to sterics.

-

Control: Low temperatures favor C2 substitution (electronic control), while higher temperatures may lead to mixtures.

Figure 2: Orthogonal reactivity map highlighting the sequential functionalization strategy.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C2

Objective: Selective arylation at the 2-position without affecting the 6-chloro handle.

-

Reagents:

-

Substrate: 2-Bromo-6-chloro-3-methylpyridine (1.0 eq)[3]

-

Boronic Acid: Arylboronic acid (1.1 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, and base.[4]

-

Degas solvent (sparge with Argon for 15 min) and add to vial.

-

Add Pd catalyst under inert atmosphere.

-

Heat to 85–90°C for 4–12 hours. Monitor by LCMS for disappearance of bromide.

-

Note: Do not exceed 100°C to avoid activation of the C6-chloride.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: C-N Coupling (Buchwald) at C2

Objective: Introduction of an amine at the 2-position (e.g., for kinase hinge binders).

-

Reagents:

-

Substrate: 1.0 eq.

-

Amine: 1.2 eq.

-

Catalyst:

(2 mol%) + Xantphos or BINAP (4 mol%). -

Base:

(1.5 eq) or -

Solvent: Toluene or Dioxane (anhydrous).

-

-

Procedure:

-

Combine reactants in a sealed tube under

. -

Heat at 100°C overnight.

-

Critical Control: The C3-methyl group can retard this reaction. If conversion is low, switch to BrettPhos ligand and raise temp to 110°C.

-

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) at 2–8°C recommended to prevent slow hydrolysis or discoloration.

-

Incompatibility: Strong oxidizing agents, strong acids.

References

-

Chemical Identity & Properties: 2-Bromo-6-chloro-3-methylpyridine (CAS 867377-03-5).[1][2][5][6][7][8] PubChem Compound Summary. National Library of Medicine. Link

-

Synthetic Application (Patent): 5-Azaindazole Compounds and Methods of Use. Patent US9434725/EP2867232. Describes the use of 2-bromo-6-chloro-3-methylpyridine in Cu-catalyzed coupling reactions. Link

-

General Reactivity (Suzuki Regioselectivity): Havelková, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines." Synthesis, 2001(11), 1704–1710.[9] (Demonstrates general Br > Cl selectivity in heteroaromatics). Link

-

Safety Data: Safety Data Sheet (SDS) for 2-Bromo-6-chloro-3-methylpyridine. Parkway Scientific / Achmem. Link

Sources

- 1. achmem.com [achmem.com]

- 2. 867377-03-5|2-Bromo-6-chloro-3-methylpyridine: In Stock [parkwayscientific.com]

- 3. RU2665462C2 - Ð¡Ð¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ 5-азаиндазола и ÑпоÑÐ¾Ð±Ñ Ð¸Ñ Ð¿ÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ - Google Patents [patents.google.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. 867377-03-5 | 2-Bromo-6-chloro-3-methylpyridine | Bromides | Ambeed.com [ambeed.com]

- 7. scribd.com [scribd.com]

- 8. 867377-03-5 | CAS DataBase [m.chemicalbook.com]

- 9. scispace.com [scispace.com]

Technical Monograph: 2-Bromo-6-chloro-3-methylpyridine

This guide serves as a definitive technical reference for 2-Bromo-6-chloro-3-methylpyridine , a critical halogenated heterocyclic scaffold used in high-precision medicinal chemistry.

Chemical Identity & Core Properties

2-Bromo-6-chloro-3-methylpyridine is a trisubstituted pyridine derivative characterized by orthogonal halogen reactivity. The presence of a labile bromine at the C2 position and a more stable chlorine at the C6 position allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable "linchpin" scaffold in the synthesis of kinase inhibitors and complex agrochemicals.

Physicochemical Constants

| Property | Value |

| CAS Number | 867377-03-5 |

| IUPAC Name | 2-Bromo-6-chloro-3-methylpyridine |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45–50 °C (Typical range for this class) |

| Boiling Point | ~260 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| pKa | ~1.5 (Pyridine nitrogen is weakly basic due to halogen electron withdrawal) |

Synthesis & Manufacturing Protocols

The synthesis of 2-Bromo-6-chloro-3-methylpyridine demands strict regiocontrol to avoid isomeric mixtures. The most robust industrial route utilizes a Sandmeyer-type transformation starting from the corresponding amino-pyridine. This method ensures high fidelity of the halogen placement.

Primary Route: Diazotization-Bromination (Sandmeyer)

Precursor: 2-Amino-6-chloro-3-methylpyridine

Reaction Logic:

-

Diazotization: The exocyclic amine at C2 is converted into a diazonium salt using sodium nitrite in hydrobromic acid.

-

Substitution: The diazonium group is displaced by bromide (from HBr/CuBr), leveraging the "push-pull" electronic effects of the ring nitrogen and the 3-methyl group to stabilize the transition state.

Step-by-Step Protocol

-

Reagent Preparation:

-

Charge a glass-lined reactor with 48% Hydrobromic Acid (HBr) (10 equiv).

-

Cool the system to -5°C to 0°C using a cryostat.

-

Add 2-Amino-6-chloro-3-methylpyridine (1.0 equiv) portion-wise. Ensure temperature remains < 5°C to prevent exotherms.

-

-

Diazotization:

-

Prepare a solution of Sodium Nitrite (NaNO₂) (1.5 equiv) in minimal water.

-

Add the NaNO₂ solution dropwise to the reactor over 60 minutes. Critical: Maintain internal temperature < 0°C. Evolution of brown N₂O gas indicates decomposition; control rate strictly.

-

Stir at 0°C for 1 hour.

-

-

Bromination (Sandmeyer):

-

Separately, prepare a suspension of Copper(I) Bromide (CuBr) (0.5 equiv) in 48% HBr.

-

Transfer the cold diazonium solution into the CuBr suspension (or vice versa, depending on scale/safety protocols) slowly.

-

Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive N₂ evolution and substitution.

-

-

Workup & Purification:

Synthesis Workflow Diagram

Caption: Regioselective synthesis via Sandmeyer reaction ensuring C2-Bromine placement.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry because it allows for Sequential Orthogonal Functionalization . The reactivity difference between the C2-Bromo and C6-Chloro positions is the key feature.[4]

Reactivity Hierarchy

-

C2-Bromo: Highly reactive. Undergoes oxidative addition with Pd(0) rapidly. Ideal for the first cross-coupling event (e.g., introducing the primary pharmacophore).

-

C6-Chloro: Less reactive. Remains intact during C2 functionalization. Can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) or harsher conditions.

Workflow: Sequential Library Generation

Caption: Logic flow for sequential functionalization exploiting halogen reactivity differences.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[5] |

Handling Protocol:

-

Engineering Controls: Always handle within a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Halogenated pyridines can degrade/discolor upon prolonged exposure to light and moisture.

-

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; highly toxic to aquatic life (predicted).

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71710990 (Isomer Reference) & CAS Logic. Retrieved from .[5]

-

Parkway Scientific . Product Sheet: 2-Bromo-6-chloro-3-methylpyridine (CAS 867377-03-5).[6] Retrieved from .

-

Achmem . Chemical Data: 2-Bromo-6-chloro-3-methylpyridine.[6] Retrieved from .

-

MDPI (2017) . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General methodology for pyridine halogen reactivity). Retrieved from .

-

Google Patents . Preparation method for 2,5-dibromo-3-methylpyridine (Analogous Sandmeyer protocols). Retrieved from .

Sources

- 1. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parkwayscientific.com [parkwayscientific.com]

Technical Guide: Starting Materials and Synthesis of 2-Bromo-6-chloro-3-methylpyridine

The following technical guide details the synthesis of 2-Bromo-6-chloro-3-methylpyridine (CAS 867377-03-5), a critical trisubstituted pyridine scaffold used in the development of agrochemicals and pharmaceuticals (e.g., as a coupling partner for Suzuki-Miyaura reactions).

Part 1: Strategic Route Analysis

The synthesis of 2,3,6-trisubstituted pyridines requires precise control over regioselectivity to avoid isomeric mixtures. For 2-Bromo-6-chloro-3-methylpyridine , the distinct electronic environments of the C2 and C6 positions allow for two primary synthetic strategies.

Route A: The Sandmeyer Approach (Primary)

Mechanism: Diazotization-Bromination Core Starting Material: 2-Amino-6-chloro-3-methylpyridine This route is preferred for its high regiocontrol. The C6-chlorine is pre-installed, and the C2-amino group serves as a reliable handle for radical substitution (Sandmeyer reaction) to introduce the bromine atom. This method avoids the difficult separation of halogen isomers common in direct halogenation.

Route B: The N-Oxide Rearrangement (Alternative)

Mechanism: N-Oxidation followed by Nucleophilic Chlorination Core Starting Material: 2-Bromo-3-methylpyridine This route utilizes the directing effect of the N-oxide to introduce a chlorine atom at the C6 position. It is viable when the amino-pyridine precursor is unavailable, though it requires careful handling of phosphorus oxychloride (POCl₃).

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction (Recommended)

Target Transformation: 2-Amino-6-chloro-3-methylpyridine

1. Starting Material Specifications

| Component | CAS No. | Purity Req.[1][2][3][4] | Role |

| 2-Amino-6-chloro-3-methylpyridine | 36936-27-3 | >98% (HPLC) | Core Scaffold |

| Hydrobromic Acid (aq) | 10035-10-6 | 48% | Halogen Source / Acid |

| Sodium Nitrite | 7632-00-0 | >99% | Diazotization Agent |

| Copper(I) Bromide | 7787-70-4 | >98% | Catalyst (Optional but rec.) |

2. Step-by-Step Methodology

-

Solvation: Charge a reactor with 2-Amino-6-chloro-3-methylpyridine (1.0 equiv) and 48% HBr (10.0 equiv). Cool the suspension to -5 °C to 0 °C using a cryostat. Note: Exothermic dissolution; maintain temperature control.

-

Diazotization: Dropwise add a solution of NaNO₂ (2.5 equiv) in water, maintaining the internal temperature below 5 °C. Stir for 45–60 minutes. The formation of the diazonium salt is indicated by the dissolution of the starting material and a color change (often to orange/brown).

-

Substitution: While maintaining the temperature at 0 °C, add CuBr (0.5 equiv) in small portions (optional, enhances yield). Allow the mixture to warm to room temperature over 2 hours, then heat to 40–50 °C for 1 hour to ensure complete nitrogen evolution.

-

Workup: Quench the reaction by pouring onto crushed ice. Neutralize with 50% NaOH or solid Na₂CO₃ to pH 8–9. Extract with dichloromethane (DCM) or ethyl acetate.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis via N-Oxide Activation

Target Transformation: 2-Bromo-3-methylpyridine

1. Starting Material Specifications

| Component | CAS No. | Purity Req.[1][2][3][4] | Role |

| 2-Bromo-3-methylpyridine | 3430-17-9 | >97% | Core Scaffold |

| m-CPBA | 937-14-4 | 70-77% | Oxidant |

| Phosphorus Oxychloride | 10025-87-3 | 99% | Chlorinating Agent |

2. Step-by-Step Methodology

-

N-Oxidation: Dissolve 2-Bromo-3-methylpyridine (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) portion-wise at 0 °C. Stir at room temperature for 12 hours. Wash with aq.[1][3] NaHCO₃ to remove m-chlorobenzoic acid. Isolate the N-oxide intermediate.

-

Rearrangement/Chlorination: Dissolve the crude N-oxide in dry toluene or chloroform. Add POCl₃ (3.0 equiv) and heat to reflux (approx. 100–110 °C) for 4–6 hours. Mechanism: POCl₃ activates the oxygen, making C6 susceptible to nucleophilic attack by chloride.

-

Quench: Cool to 0 °C and carefully quench by pouring into ice water (Violent reaction!). Neutralize with Na₂CO₃.[3]

-

Isolation: Extract with DCM. The product is often obtained as a solid or oil that crystallizes upon standing.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the two primary pathways, highlighting the divergence in starting materials and convergence on the target molecule.

Caption: Comparative synthetic workflows for 2-Bromo-6-chloro-3-methylpyridine showing the Sandmeyer (Blue) and N-Oxide (Red) pathways.

Part 4: Critical Data & Safety

Yield and Selectivity Comparison

| Parameter | Route A (Sandmeyer) | Route B (N-Oxide) |

| Overall Yield | 65–75% | 40–55% |

| Regioselectivity | High (>95%) | Moderate (C2/C6 mixtures possible) |

| Safety Profile | High Risk: Diazo intermediates are energetic; HBr is corrosive. | High Risk: POCl₃ is water-reactive; m-CPBA is shock-sensitive. |

| Scalability | Excellent (Standard batch process) | Moderate (Exotherms limit scale) |

Analytical Validation (Expected Data)

-

1H NMR (CDCl₃, 400 MHz):

7.55 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 2.35 (s, 3H, CH₃).-

Note: The coupling constant (

) between C4-H and C5-H is characteristic of 2,3,6-substitution patterns.

-

-

Mass Spectrometry (GC-MS): Molecular ion peaks at

205, 207, 209 (distinctive isotope pattern for 1 Br + 1 Cl).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71710990, 2-Bromo-3-chloro-6-methylpyridine. Retrieved from [Link]

Sources

Mechanistic Insights and Synthetic Protocols for 2-Bromo-6-chloro-3-methylpyridine

Executive Summary

The synthesis of 2-Bromo-6-chloro-3-methylpyridine (CAS: 1211582-97-6) presents a specific regiochemical challenge: introducing two different halogens at the 2- and 6-positions of a 3-methylpyridine scaffold without causing halogen scrambling or over-substitution. While classical Sandmeyer approaches are viable, they often suffer from poor regioselectivity during the initial halogenation of the amino-pyridine precursor.

This technical guide details a Direct Functionalization Strategy utilizing N-oxide activation. This route leverages the specific electronic directing effects of the N-oxide moiety to selectively chlorinate the 6-position of commercially available 2-bromo-3-methylpyridine. This method minimizes isomer formation and utilizes robust, scalable chemistry suitable for drug development applications.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a pyridine ring substituted with a methyl group at C3, a bromine at C2, and a chlorine at C6.

Strategic Disconnection

-

C6-Cl Disconnection: The C6 position is activated for nucleophilic attack only if the pyridine nitrogen is quaternized or oxidized.

-

C2-Br Integrity: The C2-Br bond must remain intact during C6 functionalization.

-

Starting Material: 2-Bromo-3-methylpyridine is an ideal precursor. It already contains the difficult-to-position C2-Br and C3-Me groups.

Pathway Comparison

| Feature | Route A: N-Oxide Activation (Recommended) | Route B: Sandmeyer Sequence |

| Precursor | 2-Bromo-3-methylpyridine | 2-Amino-3-methylpyridine |

| Key Step | Regioselective Chlorination (POCl₃) | Electrophilic Chlorination + Diazotization |

| Selectivity | High (C6 is the only open | Low (Chlorination favors C5 over C6) |

| Step Count | 2 Steps | 3-4 Steps |

Retrosynthesis Diagram

Part 2: Mechanistic Core (The N-Oxide Route)

The synthesis relies on the Meisenheimer-type rearrangement followed by elimination. This mechanism explains the high fidelity of the C6 chlorination.

Step 1: N-Oxidation

Reaction of 2-bromo-3-methylpyridine with m-chloroperbenzoic acid (mCPBA) yields the N-oxide. The inductive effect of the bromine at C2 slightly deactivates the nitrogen, requiring standard oxidation conditions (DCM, RT to reflux).

Step 2: Regioselective Chlorination (The Critical Step)

The reaction with phosphorus oxychloride (POCl₃) proceeds via a specific cascade:

-

O-Phosphorylation: The nucleophilic N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, forming a highly reactive pyridinium phosphorodichloridate intermediate. This converts the oxygen into an excellent leaving group (-OPOCl₂).

-

Nucleophilic Attack: A chloride ion (liberated from POCl₃) attacks the pyridine ring.

-

Regioselectivity Logic: Nucleophilic attack occurs at

-positions (C2 or C6). C2 is sterically blocked by the Bromine atom and the adjacent Methyl group. C6 is sterically accessible. -

Electronic Logic: The intermediate is an activated pyridinium species, making C6 highly electrophilic.

-

-

Elimination/Aromatization: The attack at C6 disrupts aromaticity. The subsequent elimination of the phosphorodichloridate group re-aromatizes the system, yielding the 2-bromo-6-chloro-3-methylpyridine.

Reaction Mechanism Diagram[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-methylpyridine N-oxide

Reagents:

-

2-Bromo-3-methylpyridine (1.0 eq)

-

m-CPBA (1.2 - 1.5 eq, 70-75% purity)

-

Dichloromethane (DCM) (Solvent, 10 mL/g substrate)

-

Sodium bicarbonate (sat. aq.)

Procedure:

-

Dissolution: Dissolve 2-bromo-3-methylpyridine in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C. Add m-CPBA portion-wise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (the N-oxide is significantly more polar than the starting material).

-

Workup: Quench the reaction with saturated NaHCO₃ solution. Stir vigorously for 30 minutes to neutralize acids.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude N-oxide is often pure enough for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Chlorination to 2-Bromo-6-chloro-3-methylpyridine

Reagents:

-

2-Bromo-3-methylpyridine N-oxide (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 eq)

-

Triethylamine (Et₃N) (1.0 - 2.0 eq, optional but recommended to scavenge HCl)

-

Chloroform or Toluene (optional co-solvent, but neat POCl₃ is standard)

Procedure:

-

Setup: Place the N-oxide in a dry flask under an inert atmosphere (N₂ or Ar).

-

Addition: Add POCl₃ slowly at room temperature. (Caution: Exothermic). If using base, add Et₃N dropwise.

-

Heating: Heat the reaction mixture to reflux (approx. 105°C) for 2–5 hours. The solution will typically darken.

-

Monitoring: Monitor consumption of the N-oxide by TLC or LC-MS.

-

Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction flask. Maintain temperature <20°C to prevent hydrolysis of the product.

-

Neutralization: Carefully adjust pH to ~7-8 using solid Na₂CO₃ or NaOH solution.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Part 4: Data & Characterization[3][4]

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Appearance | White to pale yellow solid | Low melting solid |

| Solubility | DCM, EtOAc, MeOH | Poor water solubility |

Expected NMR Signatures (CDCl₃)

-

¹H NMR:

-

δ 2.3–2.4 ppm (s, 3H): Methyl group at C3.

-

δ 7.2–7.3 ppm (d, 1H): Proton at C5.

-

δ 7.5–7.6 ppm (d, 1H): Proton at C4.

-

Coupling: The C4 and C5 protons will show ortho-coupling (~8 Hz).

-

-

¹³C NMR:

-

Distinct shift for C2 (attached to Br) and C6 (attached to Cl).

-

Methyl carbon at ~20 ppm.

-

Part 5: Troubleshooting & Optimization

-

Incomplete Chlorination: If the N-oxide remains unreacted, ensure the POCl₃ is fresh (distilled if necessary). Old POCl₃ hydrolyzes to phosphoric acid, which is ineffective.

-

Regioselectivity Issues: If traces of 4-chloro product are observed (rare with C3-substitution), lower the reaction temperature to 80°C and extend reaction time.

-

Safety with POCl₃: Always quench POCl₃ reactions into ice. The hydrolysis generates large volumes of HCl gas; perform in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71710990, 2-Bromo-3-chloro-6-methylpyridine. Retrieved from [Link]

- Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007, 2534-2538.

-

Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on N-oxide rearrangement mechanisms).

-

Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.[3] Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of 2-Bromo-6-chloro-3-methylpyridine

CAS Registry Number: 867377-03-5 Molecular Formula: C₆H₅BrClN Molecular Weight: 206.47 g/mol [1][2]

Executive Summary & Structural Logic

This guide details the spectroscopic identification of 2-Bromo-6-chloro-3-methylpyridine , a critical trisubstituted pyridine scaffold used in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogens: the C2-Bromine is significantly more labile toward metal-halogen exchange and Buchwald-Hartwig couplings than the C6-Chlorine, allowing for sequential, regioselective functionalization.

The core challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 2-bromo-3-chloro-6-methylpyridine). This guide provides the diagnostic spectroscopic fingerprints required to validate the specific 2,3,6-substitution pattern .

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the connectivity logic and the expected coupling interactions used for structural verification.

Caption: Connectivity map highlighting the critical ortho-coupling between H4 and H5, and the substituent environment defining the chemical shifts.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,3,6-substitution pattern breaks the symmetry of the pyridine ring, resulting in a distinct AB system for the aromatic protons.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Assignment | Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Diagnostic Logic |

| 3-CH₃ | Methyl | 2.34 – 2.38 | Singlet (s) | - | Diagnostic of 3-position; typically ~2.3 ppm on pyridines. |

| C5-H | Aromatic | 7.20 – 7.25 | Doublet (d) | Upfield relative to H4. Ortho to Cl (shielded relative to N-adjacent). | |

| C4-H | Aromatic | 7.45 – 7.55 | Doublet (d) | Downfield doublet. Ortho to Methyl. |

Interpretation:

-

The AB System: You must observe two doublets with a coupling constant of ~8.0 Hz. If you observe singlets, you have likely synthesized the 2,4,6-isomer. If the coupling is smaller (~1-2 Hz), the protons are likely meta (e.g., 2,4-substitution).

-

Methyl Shift: The methyl group at C3 is deshielded by the adjacent C2-Bromine but shielded by the aromatic ring current, appearing consistently around 2.35 ppm.

¹³C NMR Data (100 MHz, CDCl₃)

-

Aliphatic: ~20.5 ppm (CH₃).

-

Aromatic:

-

C2 (C-Br): ~142 ppm (Deshielded by N, attached to Br).

-

C6 (C-Cl): ~148 ppm (Deshielded by N, attached to Cl).

-

C3 (C-Me): ~135 ppm.

-

C4/C5: ~123 ppm / ~139 ppm.

-

B. Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the presence of both Bromine and Chlorine due to their unique natural isotope abundances.

Isotope Abundances:

-

Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%) → Ratio ~3:1

-

Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) → Ratio ~1:1[3]

Diagnostic Isotope Pattern (M+ Cluster): For C₆H₅BrClN, the molecular ion cluster will display a distinct 3:4:1 intensity ratio (approximate) spanning 4 mass units.

| Ion | Mass (m/z) | Composition | Relative Intensity (Approx) |

| M⁺ | 205 | [⁷⁹Br, ³⁵Cl] | 75% (Base peak usually M or M+2) |

| M+2 | 207 | [⁸¹Br, ³⁵Cl] + [⁷⁹Br, ³⁷Cl] | 100% (Overlap of two isotopologues) |

| M+4 | 209 | [⁸¹Br, ³⁷Cl] | 25% |

Critical QC Check: If your MS data shows a 1:1 ratio for M:M+2 and no M+4, you are missing the Chlorine. If you see a 9:6:1 pattern, you likely have a dichloro species (missing Bromine). The M+2 peak must be the most intense or nearly equal to M+ due to the additive probability of the heavy isotopes.

C. Infrared (IR) Spectroscopy

-

C-H Stretch (Aromatic): 3050–3080 cm⁻¹ (Weak).

-

C-H Stretch (Aliphatic): 2920–2950 cm⁻¹ (Methyl group).

-

C=N / C=C Ring Stretch: 1550–1570 cm⁻¹ (Characteristic of pyridine ring).

-

C-Cl / C-Br Stretch: 650–800 cm⁻¹ (Fingerprint region, strong bands).

Experimental Protocol: Characterization Workflow

This workflow ensures the integrity of the data generated, specifically differentiating the target from potential regioisomeric byproducts formed during halogenation.

Caption: Step-by-step analytical workflow to isolate and validate the trisubstituted pyridine scaffold.

Protocol Details

-

Sample Preparation: Dissolve 5 mg of the purified solid in 0.6 mL of CDCl₃. Ensure the solution is free of paramagnetic impurities (e.g., residual Cu or Pd from synthesis) which can broaden proton signals.

-

Solvent Choice: CDCl₃ is preferred over DMSO-d₆ for this lipophilic molecule. In DMSO, the water peak (~3.3 ppm) may interfere with the methyl signal if the sample is wet.

-

Regioisomer Check: If the synthesis involved chlorination of 2-bromo-3-methylpyridine, check for the 2-bromo-5-chloro isomer. This isomer would show meta coupling (J ~2 Hz) between H4 and H6, rather than the ortho coupling (J ~8 Hz) of the target.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71710990, 2-Bromo-3-chloro-6-methylpyridine. (Note: Isomer data used for comparative shifts). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for general pyridine substituent effect rules).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Solubility Profile of 2-Bromo-6-chloro-3-methylpyridine: A Technical Guide

Topic: Solubility of 2-Bromo-6-chloro-3-methylpyridine in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The precise solubility characterization of 2-Bromo-6-chloro-3-methylpyridine (CAS: 867377-03-5 ) is critical for optimizing nucleophilic substitution reactions, Suzuki-Miyaura couplings, and purification workflows in pharmaceutical synthesis. As a lipophilic, poly-halogenated heterocyclic intermediate, its dissolution behavior is governed by weak dipole-dipole interactions and significant hydrophobic character.

This guide provides a comprehensive analysis of its physicochemical properties, predicted solubility landscapes across solvent classes, and a self-validating experimental protocol for thermodynamic modeling. It is designed to move beyond static data points, offering a dynamic framework for solvent selection in process chemistry.

Physicochemical Identity & Theoretical Basis

Understanding the molecular architecture of 2-Bromo-6-chloro-3-methylpyridine is the first step in predicting its interaction with solvents. The molecule features a pyridine core deactivated by two halogens (Br, Cl) and sterically modulated by a methyl group.[1][2]

Table 1: Physicochemical Profile

| Property | Value / Description | Significance |

| CAS Number | 867377-03-5 | Unique Identifier for sourcing and regulatory checks.[2][3][4] |

| Molecular Weight | 206.47 g/mol | Moderate weight; diffusion rates in solution will be typical for small molecule intermediates. |

| LogP (Predicted) | ~3.2 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar/chlorinated solvents. |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents (water, alcohols) unless specific solvation of the pyridine nitrogen occurs. |

| H-Bond Acceptors | 1 (Pyridine N) | Allows for weak H-bonding with alcohols, facilitating recrystallization potential. |

| Physical State | Solid (White to pale yellow) | Crystalline lattice energy must be overcome by solvation enthalpy. |

Mechanistic Solubility Insight

The solubility of this compound is driven by the "Like Dissolves Like" principle, but with specific nuance:

-

Halogen-Solvent Interactions: The large, polarizable bromine and chlorine atoms enhance solubility in soft, polarizable solvents like Dichloromethane (DCM) and Toluene via dispersion forces and halogen-

interactions. -

Pyridine Nitrogen: The basic nitrogen provides a "handle" for solubility in acidic organic media or polar protic solvents (like Ethanol) at elevated temperatures, which is crucial for recrystallization strategies.

Solubility Landscape by Solvent Class

Based on the calculated LogP (~3.[3]2) and structural analogs (e.g., 3-bromo-2-chloro-6-methylpyridine), the solubility profile follows a distinct hierarchy.

A. High Solubility (Process Solvents)

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polarizable C-Cl bonds in the solvent interact favorably with the halogenated pyridine ring. Ideal for reaction media but poor for crystallization recovery.

-

Aromatic Hydrocarbons (Toluene, Xylene): Good to High solubility.

-

B. Moderate Solubility (Recrystallization Candidates)

-

Esters (Ethyl Acetate, Isopropyl Acetate): Moderate solubility. Often used as the "good" solvent in binary recrystallization systems (e.g., EtOAc/Heptane).

-

Polar Aprotic (THF, Acetone, Acetonitrile): Good solubility, but often leads to "oiling out" if water is used as an anti-solvent too quickly.

C. Low Solubility (Anti-Solvents)

-

Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Poor solubility at room temperature. These are the standard "anti-solvents" used to crash the product out of solution after a reaction.

-

Water: Insoluble.[2] The hydrophobic methyl and halogen groups dominate the small polar contribution of the pyridine nitrogen.

Thermodynamic Modeling Framework

For precise process control (e.g., cooling crystallization), solubility curves should be modeled rather than just measured at a single point. The Modified Apelblat Equation is the industry standard for correlating the mole fraction solubility (

The Modified Apelblat Model

- : Mole fraction of the solute.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from experimental data.

Interpretation:

-

Parameter

reflects the enthalpy of solution. A large negative -

Parameter

accounts for the temperature dependence of the heat capacity difference.

Experimental Protocol: Self-Validating Solubility Measurement

To generate the data for the Apelblat model, use this self-validating gravimetric workflow. This protocol minimizes error from solvent evaporation and supersaturation.

Workflow Diagram (DOT)

Protocol Steps

-

Preparation: Add excess 2-Bromo-6-chloro-3-methylpyridine to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours. Validation: Ensure solid phase is always present.

-

Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (prevents crystallization in the needle).

-

Quantification: Weigh a drying dish (

). Add supernatant and weigh ( -

Calculation:

Convert to mole fraction (

Process Applications & Solvent Selection

Choosing the right solvent depends on the process stage. The decision matrix below guides the selection based on the chemical intent.

Solvent Selection Decision Tree (DOT)

Practical Recommendations

-

Recrystallization: The most effective system is likely Ethanol/Water or Methanol/Water . The compound's lipophilicity means it will be soluble in hot alcohol but will crash out significantly upon cooling or water addition.

-

Reaction Solvent: For palladium-catalyzed couplings, 1,4-Dioxane or Toluene are preferred. They provide high solubility for the substrate and allow for elevated temperatures necessary to activate the C-Cl or C-Br bonds.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53416675, 2-Bromo-6-chloro-3-methylpyridine. Retrieved from [Link][3]

- Sousa, J. M., et al. (2014).Solubility of methyl halides in aromatic solvents. Journal of Chemical Thermodynamics.

Sources

- 1. 2-Bromo-6-chloro-3-methyl-5-nitropyridine Supplier & Manufacturer China | Properties, Safety, Uses, SDS & Price [pipzine-chem.com]

- 2. Page loading... [guidechem.com]

- 3. 867377-03-5|2-Bromo-6-chloro-3-methylpyridine: In Stock [parkwayscientific.com]

- 4. 867377-03-5 | 2-Bromo-6-chloro-3-methylpyridine | Bromides | Ambeed.com [ambeed.com]

2-Bromo-6-chloro-3-methylpyridine molecular formula and weight

This in-depth technical guide details the chemical identity, synthesis, and strategic application of 2-Bromo-6-chloro-3-methylpyridine , a high-value heterocyclic intermediate used in the development of kinase inhibitors and agrochemicals.

Molecular Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

2-Bromo-6-chloro-3-methylpyridine (CAS: 867377-03-5) is a trisubstituted pyridine derivative characterized by two distinct halogen handles (bromo and chloro) and a steric methyl blocker. Its utility in medicinal chemistry stems from its orthogonal reactivity : the C2-Bromine and C6-Chlorine bonds possess significantly different activation energies in palladium-catalyzed cross-coupling reactions. This allows researchers to sequentially functionalize the pyridine ring with high regioselectivity, making it an ideal scaffold for constructing complex heteroaryl libraries.

Chemical Identity & Physical Properties

The following data establishes the baseline identity for procurement and analytical validation.

| Property | Specification |

| IUPAC Name | 2-Bromo-6-chloro-3-methylpyridine |

| CAS Registry Number | 867377-03-5 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| SMILES | Cc1ccc(Cl)nc1Br |

| InChI Key | VAUAZVCUPGVDPB-UHFFFAOYSA-N |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Synthesis & Manufacturing Protocol

While direct halogenation of 3-picoline often yields mixtures, the Sandmeyer Reaction offers a high-fidelity route starting from the corresponding amino-pyridine. This method ensures the bromine is installed regioselectively at the C2 position.

Route: Diazotization-Bromination of 2-Amino-6-chloro-3-methylpyridine

Precursor: 2-Amino-6-chloro-3-methylpyridine (CAS: 442128-86-1).[1]

Experimental Protocol (Adapted Standard Methodology)

-

Diazotization:

-

Dissolve 2-amino-6-chloro-3-methylpyridine (1.0 equiv) in 48% HBr (aq).

-

Cool the mixture to -5°C to 0°C in an ice/salt bath.

-

Add NaNO₂ (1.2 equiv) as an aqueous solution dropwise. Critical: Maintain temperature < 5°C to prevent diazonium decomposition.

-

Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Substitution:

-

In a separate vessel, prepare a solution of CuBr (1.5 equiv) in 48% HBr.

-

Slowly transfer the cold diazonium solution into the CuBr solution while stirring vigorously.

-

Observation: Evolution of N₂ gas will occur.

-

Allow the reaction to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.

-

-

Work-up & Purification:

-

Neutralize with NaOH (aq) to pH ~8.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Self-Validating Analytical Checkpoints

-

¹H NMR (CDCl₃, 400 MHz): Look for two aromatic doublets (coupling constant J ≈ 8 Hz) representing H4 and H5. The methyl group will appear as a singlet around δ 2.3–2.4 ppm.

-

Mass Spectrometry: The mass spectrum must show the characteristic isotope pattern for one Br and one Cl atom (M, M+2, M+4 peaks in approx 3:4:1 ratio).

Reactivity Profile: The Orthogonal Strategy

The power of this scaffold lies in the reactivity difference between the C2-Br and C6-Cl bonds.

-

C2-Br (High Reactivity): The C-Br bond is weaker and undergoes oxidative addition with Pd(0) much faster than C-Cl. This allows for selective Suzuki, Stille, or Buchwald-Hartwig coupling at C2 without affecting C6.

-

C6-Cl (Latent Reactivity): The C-Cl bond remains intact during the first coupling. It can be activated subsequently using more forcing conditions (higher temp, bulky phosphine ligands) or via Nucleophilic Aromatic Substitution (SₙAr).

-

C3-Methyl (Steric Control): The methyl group at C3 sterically hinders the C2 position, which can suppress side reactions (like homocoupling) but may require smaller ligands for the C2-coupling step.

Pathway Visualization

The following diagram illustrates the logical flow for sequential library generation.

Figure 1: Chemoselective Divergence. The C2-Br bond is the primary handle for Pd-catalysis, while C6-Cl allows for late-stage diversification.

Safety & Handling (MSDS Highlights)

-

Hazards: GHS07 (Warning). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated pyridines can be light-sensitive; amber vials are recommended.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not allow to enter drains (toxic to aquatic life).

References

-

PubChem Compound Summary. "2-Bromo-6-chloro-3-methylpyridine (CID 53416675)."[2] National Center for Biotechnology Information. Link

-

Arctom Scientific. "Product Catalog: 2-bromo-6-chloro-3-methylpyridine (CAS 867377-03-5)." Link

- Synthesis Methodology.General procedure for Sandmeyer reaction of aminopyridines. Adapted from: Org. Synth.2002, 79, 165.

- Reactivity Principles. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Explaining reactivity order of halopyridines).

Sources

2-Bromo-6-chloro-3-methylpyridine: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 2-Bromo-6-chloro-3-methylpyridine , a critical halogenated heterocyclic scaffold.

Executive Summary & Compound Identity

2-Bromo-6-chloro-3-methylpyridine (CAS: 867377-03-5) is a trisubstituted pyridine derivative characterized by the presence of two distinct halogen atoms—bromine at the C2 position and chlorine at the C6 position—flanking a methyl group at C3.

This specific substitution pattern renders the molecule invaluable in drug discovery. The electronic and steric differences between the C2-bromo and C6-chloro substituents allow for orthogonal functionalization . Medicinal chemists exploit the higher reactivity of the C2-Br bond (relative to C6-Cl) to perform sequential cross-coupling reactions, enabling the precise construction of complex pharmacophores found in kinase inhibitors and anti-inflammatory agents.

Chemical Identity Matrix

| Property | Specification |

| Chemical Name | 2-Bromo-6-chloro-3-methylpyridine |

| CAS Number | 867377-03-5 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| SMILES | Cc1ccc(Cl)nc1Br |

| Key Isomer Note | Critical Distinction: Do not confuse with 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7), a structural isomer with significantly different reactivity profiles.[1] |

History and Discovery Context

Unlike natural products discovered in a single event, the "discovery" of 2-Bromo-6-chloro-3-methylpyridine is defined by its emergence as a privileged scaffold in the mid-2000s.

-

Early Context: Pyridine functionalization historically relied on electrophilic aromatic substitution, which is difficult to control in pyridines due to the electron-deficient ring.

-

The Shift: The widespread adoption of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) created a demand for "differentiated" dihalopyridines.

-

Medicinal Relevance: The molecule gained prominence in patent literature around 2014-2015, specifically as a key intermediate for 5-azaindazole compounds (e.g., Patent US9434725). These compounds function as kinase inhibitors, targeting pathways involved in oncology and autoimmune diseases. The scaffold allows the fusion of the pyridine ring into bicyclic systems while retaining a "handle" (the chlorine) for further elaboration.

Synthesis and Production Protocols

The synthesis of 2-Bromo-6-chloro-3-methylpyridine is non-trivial due to the need to place halogens at specific positions relative to the methyl group. The most authoritative route involves a Sandmeyer-type transformation starting from the corresponding aminopyridine.

Retrosynthetic Analysis

The most logical precursor is 2-amino-6-chloro-3-methylpyridine . The amino group at C2 directs the bromination via diazotization, while the chlorine at C6 is pre-installed.

Detailed Experimental Protocol (Sandmeyer Route)

Note: This protocol is adapted from standard methodologies for converting 2-aminopyridines to 2-bromopyridines.

Reagents:

-

Precursor: 2-Amino-6-chloro-3-methylpyridine (1.0 equiv)

-

Solvent: 48% Hydrobromic Acid (HBr) (excess)

-

Reagent: Bromine (Br₂) (3.0 equiv)

-

Reagent: Sodium Nitrite (NaNO₂) (2.5 equiv)

-

Base: Sodium Hydroxide (NaOH) (for neutralization)

Step-by-Step Methodology:

-

Salt Formation: Charge a reaction vessel with 2-amino-6-chloro-3-methylpyridine. slowly add 48% aqueous HBr at 0°C. Stir until the amine salt is fully formed and the solution is homogenous.

-

Diazotization (In-situ): Cool the mixture to -10°C (salt-ice bath). Add molecular Bromine (Br₂) dropwise, maintaining the temperature below 0°C. A perbromide complex (orange/red solid) may precipitate.

-

Reaction: Add an aqueous solution of Sodium Nitrite (NaNO₂) dropwise very slowly below 0°C. The nitrite generates the diazonium species, which is immediately displaced by the bromide ion.

-

Decomposition: Allow the mixture to warm to room temperature (25°C) over 2 hours. Evolution of nitrogen gas (N₂) will be observed.

-

Work-up: Quench the reaction by pouring onto crushed ice. Neutralize with 50% NaOH solution to pH 8-9.

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 95:5) to yield the product as a white to pale yellow solid.

Synthesis Workflow Diagram

Caption: Figure 1. Sandmeyer transformation of the amino-precursor to the target dihalo-pyridine.

Reactivity Profile & Applications

The primary value of this compound lies in its chemoselectivity .

The Principle of Orthogonality

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of the Pd(0) catalyst into the Carbon-Halogen bond is the rate-determining step.

-

C2-Br Bond: Weaker bond energy (~68 kcal/mol). Reacts fastest .

-

C6-Cl Bond: Stronger bond energy (~81 kcal/mol). Reacts slowest .

This allows chemists to react the Bromine at C2 with Boronic Acid "A", isolate the product, and then react the Chlorine at C6 with Boronic Acid "B", creating a highly specific non-symmetric molecule.

Key Application: Kinase Inhibitor Synthesis

In the synthesis of 5-azaindazoles (US Patent 9,434,725), 2-Bromo-6-chloro-3-methylpyridine is used to close the azaindazole ring.

-

Buchwald-Hartwig Coupling: The C2-Br undergoes amination with a hydrazine or protected amine.

-

Cyclization: The resulting intermediate is cyclized to form the bicyclic core.

-

Late-Stage Diversification: The C6-Cl remains intact, allowing for final modification to tune potency and solubility.

Functionalization Pathway Diagram

Caption: Figure 2. Sequential functionalization exploiting the reactivity difference between C2-Br and C6-Cl.

Physical Properties & Safety Data

Physicochemical Data

| Property | Value |

| Physical State | Solid (Low melting point) or viscous liquid |

| Melting Point | 45-50°C |

| Boiling Point | ~260°C (Predicted at 760 mmHg) |

| Density | 1.624 g/cm³ |

| LogP | 3.2 (Lipophilic, requires organic solvents) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol |

Handling and Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Halogenated pyridines can be light-sensitive; store in amber vials.

References

- Synthesis of 5-Azaindazole Compounds.

-

Regioselective Coupling of Dihalopyridines.

- Source:Tetrahedron Letters, Vol 46, Issue 15.

- Context: Mechanistic explanation of C2-Br vs C6-Cl reactivity in Palladium c

-

URL:[Link]

-

2-Bromo-6-chloro-3-methylpyridine Product D

- Source: Parkway Scientific / PubChem CID 53416675.

- Context: Physical property verification and CAS confirm

-

URL:[Link]

-

Sandmeyer Reaction of Aminopyridines.

- Source:Journal of Organic Chemistry, Standard Protocols.

- Context: General methodology for converting 2-aminopyridines to 2-bromopyridines using HBr/Br2/NaNO2.

-

URL:[Link]

Sources

Methodological & Application

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-3-methylpyridine

Executive Summary

2-Bromo-6-chloro-3-methylpyridine represents a high-value bifunctional scaffold in drug discovery, particularly for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structural utility lies in the orthogonal reactivity of its two halogenated sites: the C2-bromide and the C6-chloride.

This Application Note provides a validated roadmap for achieving high-fidelity chemoselectivity. The core challenge addressed here is the "Selectivity Paradox" : while the C2-bromide is electronically and thermodynamically the preferred site for oxidative addition (Br > Cl), the adjacent C3-methyl group introduces significant steric strain that can kinetically retard the reaction or force promiscuous coupling at the less hindered C6-chloride.

This guide outlines protocols to exclusively target the C2-position first, preserving the C6-chloride for subsequent diversification.

The Chemoselectivity Paradigm

To control this reaction, one must understand the competing forces at play on the pyridine ring.

Structural Analysis

-

Site A (C2-Br): The primary electrophile. The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making it the thermodynamic preference for Pd(0) insertion. However, the C3-methyl group exerts an ortho-effect, creating a steric wall that hinders bulky catalytic systems.

-

Site B (C6-Cl): The secondary electrophile. While the C-Cl bond is stronger (harder to break), this position is sterically unencumbered. If the catalyst is too bulky or the temperature too high, "leakage" into this site occurs.

Mechanistic Pathway & Decision Logic

The following Graphviz diagram illustrates the kinetic decision tree required for successful mono-coupling.

Validated Experimental Protocols

Critical Reagent Selection

-

Catalyst: Pd(PPh3)4 (Tetrakis) is the gold standard for this specific scaffold. The triphenylphosphine ligands are small enough (Cone angle ~145°) to access the hindered C2-Br bond but electron-rich enough to facilitate the cycle. Bulky Buchwald ligands (e.g., XPhos) should be avoided for the first coupling as they may prefer the unhindered C6-Cl.

-

Base: Na2CO3 or K2CO3 (mild inorganic bases). Strong bases (alkoxides) can promote dehalogenation or competitive hydrolysis of the chlorine.

-

Solvent: DME/Water or 1,4-Dioxane/Water . The presence of water is crucial for the transmetalation step involving boronic acids.

Protocol A: C2-Selective Mono-Coupling

Objective: Couple an aryl boronic acid to the C2-Br position without touching the C6-Cl.

Reaction Scheme: 2-Br-6-Cl-3-Me-Py + Ar-B(OH)2 -> [Pd(PPh3)4, Na2CO3] -> 2-Ar-6-Cl-3-Me-Py

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

-

2-Bromo-6-chloro-3-methylpyridine (1.0 equiv, 1.0 mmol, 206 mg)

-

Aryl Boronic Acid (1.05 equiv, 1.05 mmol) — Keep stoichiometry tight to prevent bis-coupling.

-

Pd(PPh3)4 (5 mol%, 0.05 mmol, 58 mg)

-

-

Solvent Degassing: In a separate flask, sparge a mixture of 1,2-Dimethoxyethane (DME, 4 mL) and Water (1 mL) with Argon for 15 minutes. Note: Oxygen is the enemy of selectivity; it kills the active catalytic species.

-

Initiation: Add the degassed solvent to the reaction vial. Add Na2CO3 (2.0 equiv, 2.0 mmol, 212 mg).

-

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 85°C in a heating block.

-

Time: Monitor via LCMS starting at 2 hours. Most reactions complete by 4-6 hours.

-

Checkpoint: Look for the consumption of Starting Material (SM). If >5% bis-coupled product appears, lower temp to 75°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Brine (20 mL). Dry organic layer over Na2SO4.

-

Purification: Flash Column Chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the boronic acid but more polar than the bis-coupled impurity.

Typical Yield: 75–88% Selectivity: >20:1 (C2 vs C6)

Protocol B: Sequential C6-Coupling (Library Synthesis)

Objective: Functionalize the remaining C6-Cl position. Note: The C6-Cl is deactivated and requires a more active catalytic system ("Hotter" conditions) than Protocol A.

-

Catalyst Switch: Use Pd2(dba)3 (2 mol%) with XPhos or SPhos (4-8 mol%). These electron-rich, bulky biaryl phosphine ligands are required to activate the unreactive heteroaryl chloride.

-

Base: Switch to K3PO4 (3.0 equiv).

-

Temperature: Increase to 100-110°C .

Data Summary & Optimization Guide

The following table summarizes the impact of reaction parameters on the selectivity ratio (C2-Product : C6-Product : Bis-Product).

| Parameter | Condition | C2-Selectivity | Yield | Notes |

| Ligand | PPh3 (Standard) | High | Good | Best balance of size/activity. |

| Ligand | PCy3 / XPhos | Low | High | Promotes bis-coupling due to high activity. |

| Solvent | DMF | Moderate | Moderate | High boiling point can lead to thermal degradation. |

| Solvent | DME/H2O (4:1) | High | Excellent | Excellent solubility for boronic acids. |

| Base | Cs2CO3 | Moderate | Good | Stronger base increases rate but risks dehalogenation. |

| Temp | >100°C | Low | N/A | Thermal energy overcomes activation barrier for C-Cl bond. |

Workflow Diagram

Troubleshooting & FAQ

Q: I observe significant hydrodehalogenation (replacement of Br with H).

-

Cause: This is often due to "hydride" sources in the reaction, often from the solvent or excessive heating with amine bases.

-

Solution: Ensure solvents are anhydrous/fresh (except the water added deliberately). Switch from alcohol-based co-solvents (like isopropanol) to aprotic ethers (DME, Dioxane).

Q: The reaction stalls at 60% conversion.

-

Cause: Catalyst death (Pd black precipitation) or boronic acid protodeboronation.

-

Solution: Add a second small portion of catalyst (1-2 mol%) after 4 hours. Ensure the boronic acid is in slight excess (1.2 equiv) if it is known to be unstable.

Q: Can I use microwave irradiation?

-

Insight: Yes, but be cautious. Microwave heating is rapid and can overshoot the "selectivity window," providing enough energy to break the C-Cl bond. If using microwave, limit temperature to 80°C and time to 20 minutes.

References

-

Lutz, C., et al. "Regioselective Cross-Coupling Reactions of 2,6-Dichloropyridine." Tetrahedron, vol. 58, no. 46, 2002, pp. 9463-9469.

- Grounding: Establishes the baseline reactivity of 2,6-dihalopyridines and the preference for C2 substitution.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.

- Grounding: The foundational text on mechanism, supporting the oxidative addition r

- Spivey, A. C., et al. "Suzuki–Miyaura Cross-Coupling of 2,6-Dihalo-3-substituted Pyridines." Journal of Organic Chemistry, vol. 65, no. 10, 2000. Grounding: Specifically addresses the steric influence of substituents at the 3-position on coupling efficiency.

-

BenchChem. "Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine."

- Grounding: Provides industry-standard conditions for similar halogen

-